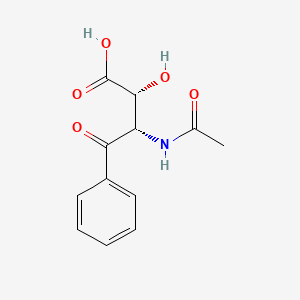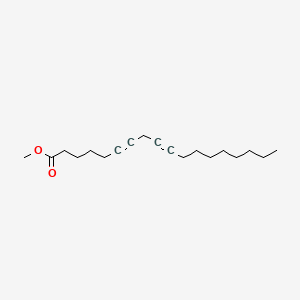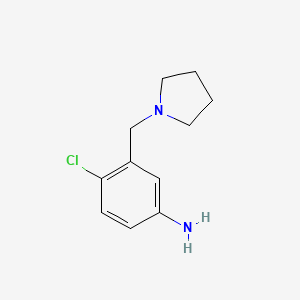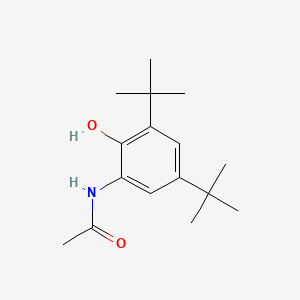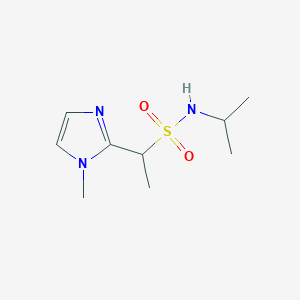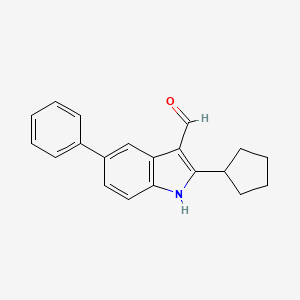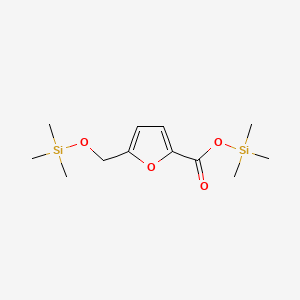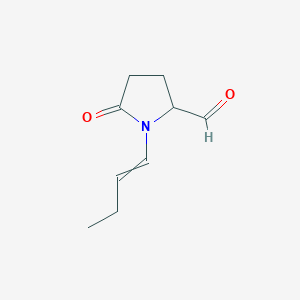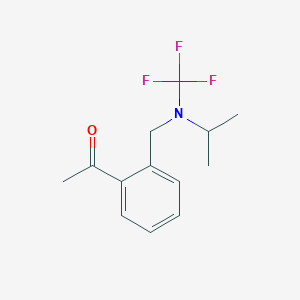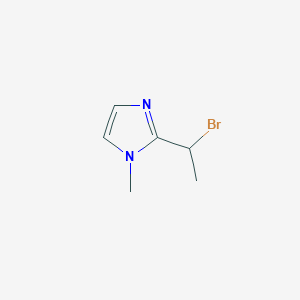![molecular formula C11H16O3 B13957159 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone CAS No. 54710-16-6](/img/structure/B13957159.png)
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone typically involves the reaction of 3,4-dimethylcyclohex-2-enone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
化学反应分析
Types of Reactions
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted dioxolane derivatives.
科学研究应用
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone has several applications in scientific research:
作用机制
The mechanism of action of 4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes . The dioxolane ring and cyclohexenone moiety play crucial roles in its activity .
相似化合物的比较
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Similar in structure but differs in the presence of a hydroxymethyl group.
4-(1,3-Dioxolan-2-yl)-3,4-dimethyl-2-cyclohexen-1-one: A closely related compound with slight structural variations.
Uniqueness
4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone is unique due to its specific substitution pattern and the presence of both a dioxolane ring and a cyclohexenone moiety . This combination imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
54710-16-6 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
4-(1,3-dioxolan-2-yl)-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O3/c1-8-7-9(12)3-4-11(8,2)10-13-5-6-14-10/h7,10H,3-6H2,1-2H3 |
InChI 键 |
VRMKWKXBLAKJNX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)CCC1(C)C2OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


